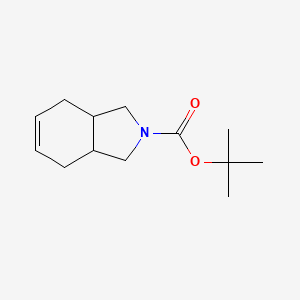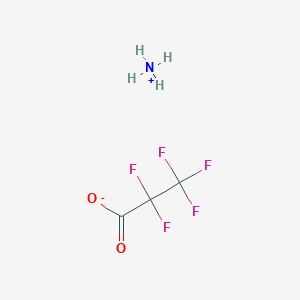![molecular formula C15H24N6O B1524472 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea CAS No. 1311313-58-2](/img/structure/B1524472.png)
1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea
Descripción general
Descripción
“1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea” is a chemical compound with the molecular formula C15H24N6O and a molecular weight of 304.39 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea” consists of a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 1-(2-methylpropyl)-1H-pyrazol-5-yl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea” are not fully detailed in the sources I found. It is known that it has a molecular weight of 304.39 .
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Properties
- Anion Tuning of Rheology and Morphology : Research by Lloyd and Steed (2011) on a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, explores its ability to form hydrogels with different acids. The study highlights how the physical properties of these gels, such as rheology and morphology, can be tuned by the identity of the anion. This property is crucial for designing materials with specific mechanical properties for various applications, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Synthesis of Pyrazole Derivatives
- New Pyrazolopyrimidines and Pyrazolotriazines : A study by Abbas-Temirek and Abo-Bakr (2016) demonstrates the synthesis of new pyrazolopyrimidine and pyrazolotriazine derivatives from a process involving N - Bis (methylthio)methylenecyanamide. These compounds have potential applications in medicinal chemistry and agrochemicals, showcasing the versatility of pyrazole derivatives in synthesizing biologically active molecules (Abbas-Temirek & Abo-Bakr, 2016).
Chemical Reactivity and Molecular Design
- Design of Ligands for Metal Complexes : Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 2-(1 H-tetrazol-5-yl)pyridine, reveals insights into color tuning for applications in organic light-emitting devices (OLEDs). The study indicates the critical role of the ancillary ligand in determining the redox and emission properties, essential for developing efficient OLED materials (Stagni et al., 2008).
Corrosion Inhibition
- Bipyrazolic Compounds as Corrosion Inhibitors : Chetouani, Hammouti, Benhadda, and Daoudi (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their findings highlight the potential of bipyrazolic compounds in protecting metals from corrosion, a significant concern in industrial processes and infrastructure maintenance (Chetouani et al., 2005).
Catalysis
- Catalytic Applications in Organic Synthesis : Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel, mild, and biologically based nano organocatalysts with urea moiety, exploring their catalytic applications in the synthesis of various organic compounds. This research underscores the importance of designing efficient catalysts for green chemistry, aiming to make chemical processes more environmentally friendly and sustainable (Zolfigol et al., 2015).
Propiedades
IUPAC Name |
1,3-bis[2-(2-methylpropyl)pyrazol-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-11(2)9-20-13(5-7-16-20)18-15(22)19-14-6-8-17-21(14)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMNVNUPYWBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)NC2=CC=NN2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221757 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea | |
CAS RN |
1311313-58-2 | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N′-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)





![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)


![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

